

Characterization & Comparison Guide: 3-((4-Fluorophenyl)thio)propanoyl chloride

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Compound of Interest

Compound Name: 3-((4-Fluorophenyl)thio)propanoyl chloride

CAS No.: 57247-35-5

Cat. No.: B1406734

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Executive Summary & Compound Identity

3-((4-Fluorophenyl)thio)propanoyl chloride is a specialized acyl chloride intermediate used primarily in medicinal chemistry to introduce the 3-((4-fluorophenyl)thio)propanoyl moiety. This scaffold combines a flexible thioether linker with a metabolically stable fluorinated phenyl ring, often employed to modulate lipophilicity and target engagement in PPAR agonists and metabolic modulators.

- CAS Number: 57247-35-5
- Molecular Formula: C₁₀H₉FO₂S
- Molecular Weight: 218.67 g/mol
- Precursor Acid CAS: 19543-85-2 (3-((4-fluorophenyl)thio)propanoic acid)[2]

Core Value Proposition

Compared to in-situ activation methods (e.g., EDC/NHS, HATU), the isolated acyl chloride offers superior reactivity for sterically hindered nucleophiles and allows for cleaner workups in large-scale amidations, as it eliminates the need for removal of urea byproducts or phosphorus salts.

Characterization Profile (The "Fingerprint")

Accurate identification relies on monitoring the transformation from the stable carboxylic acid precursor to the reactive acyl chloride.

A. Precursor: 3-((4-fluorophenyl)thio)propanoic acid

- Appearance: White to off-white solid.

- ¹H NMR (400 MHz, CDCl₃)

):

- 11.0–12.0 (br s, 1H, COOH)
- 7.35–7.45 (m, 2H, Ar-H meta to F)
- 6.95–7.05 (m, 2H, Ar-H ortho to F)

- 3.15 (t,

Hz, 2H, S-CH₂)

)

- 2.65 (t,

Hz, 2H, CH₂-

-COOH)

- IR (ATR): 2500–3300 cm⁻¹

(Broad O-H stretch), 1705 cm⁻¹

(C=O stretch).

B. Product: 3-((4-Fluorophenyl)thio)propanoyl chloride

Upon conversion, specific spectral shifts confirm the formation of the acyl chloride.

Feature	Precursor (Acid)	Target (Chloride)	Diagnostic Shift
IR C=O[3] Stretch	~1705 cm	~1790–1800 cm	Key Indicator: Shift to higher wavenumber due to inductive electron withdrawal by Cl.
H NMR (-CH)	2.65 ppm	3.05–3.15 ppm	Significant downfield shift (~0.4 ppm) of methylene protons adjacent to carbonyl.
H NMR (OH)	Visible (11-12 ppm)	Absent	Disappearance of acidic proton.
Physical State	Solid	Liquid / Low-melting Solid	Change in state often observed.

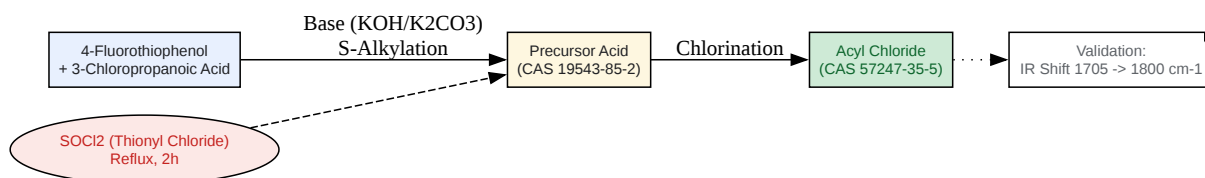
Synthesis & Validation Protocol

The following protocol ensures high purity by utilizing the "Thionyl Chloride Method" with in-situ validation.

Reaction Scheme

The synthesis proceeds via nucleophilic substitution of the carboxylic acid hydroxyl group with a chloride ion, driven by the formation of SO₂ gas.

gas.



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Figure 1: Step-wise synthesis pathway from raw materials to the activated acyl chloride.

Detailed Procedure

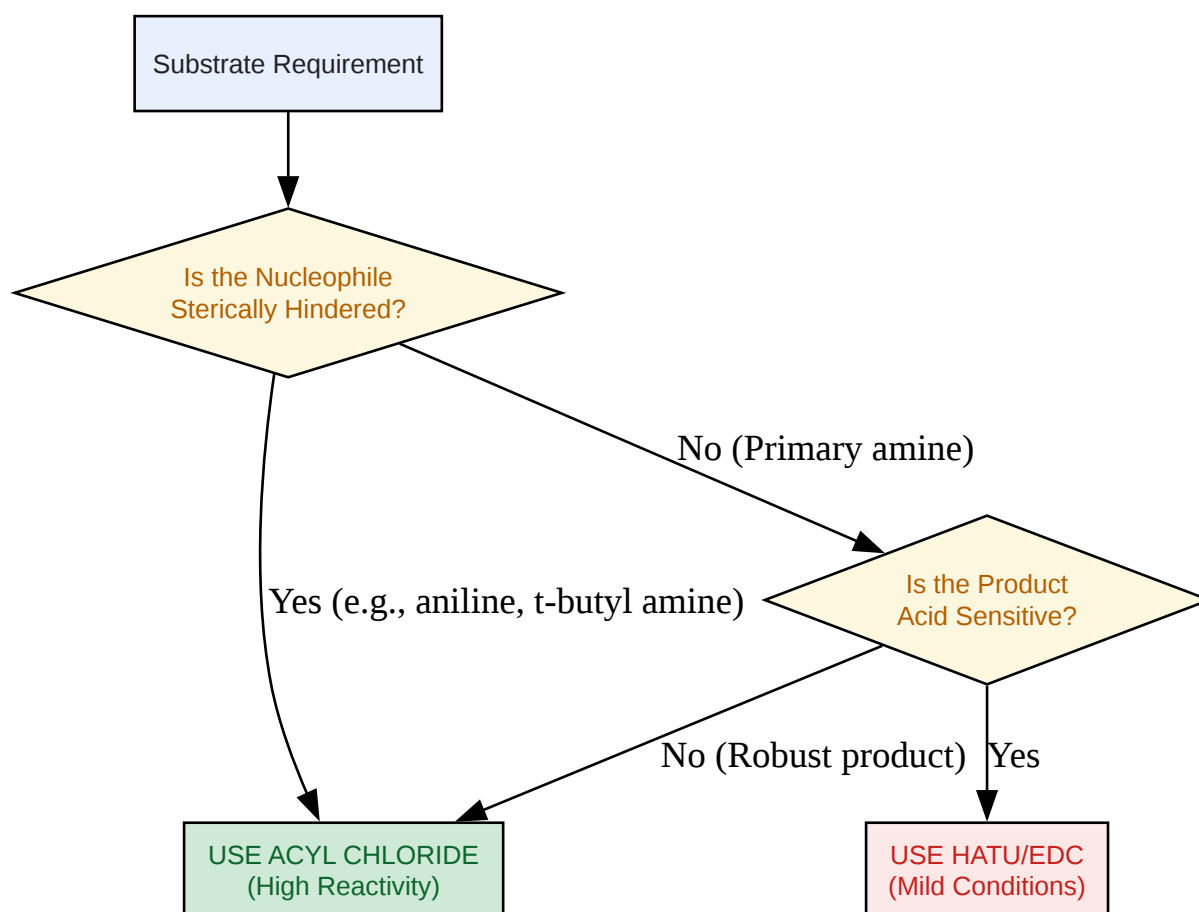
- Precursor Synthesis (If not purchased):
 - Dissolve 4-fluorothiophenol (1.0 eq) and 3-chloropropanoic acid (1.1 eq) in water/ethanol (1:1).
 - Add KOH (2.2 eq) slowly. Reflux for 4 hours.
 - Acidify with HCl to pH 2. Filter the white precipitate (Precursor Acid). Recrystallize from Hexane/EtOAc.
- Chlorination (Activation):
 - Place dry Precursor Acid (1.0 eq) in a round-bottom flask under N₂.
 - Add Thionyl Chloride (SOCl₂) (3.0 eq) carefully. Caution: Gas evolution (SO₂, HCl).^[4]
 - Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.

- Reflux at 70°C for 2 hours until gas evolution ceases.
- Isolation:
 - Remove excess SOCl₂
under reduced pressure (rotary evaporator).
 - Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.
 - Result: Yellowish oil or low-melting solid. Use immediately for the next step.

Performance Comparison: Acyl Chloride vs. Alternatives[4]

Why choose the isolated chloride over modern coupling agents?

Decision Matrix



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Figure 2: Logic flow for selecting the activation strategy.

Quantitative Comparison

Metric	Acyl Chloride Method (This Product)	HATU / EDC Coupling
Reactivity	Very High (Reacts with weak nucleophiles)	Moderate to High
Atom Economy	High (Byproducts are gases: SO ₂ , HCl)	Low (Large urea/phosphorus byproducts)
Purification	Simple (Evaporation of solvent)	Complex (Requires column chromatography/wash)
Cost	Low (SOCl ₂ is cheap)	High (HATU is expensive)
Moisture Sensitivity	High (Requires anhydrous conditions)	Moderate
Stability	Low (Hydrolyzes in air; make fresh)	High (Reagents are shelf-stable)

Recommendation: Use **3-((4-Fluorophenyl)thio)propanoyl chloride** when scaling up (>5g) or when the amine nucleophile is unreactive. Use HATU for small-scale exploratory medicinal chemistry (<100mg) where convenience outweighs cost.

References

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